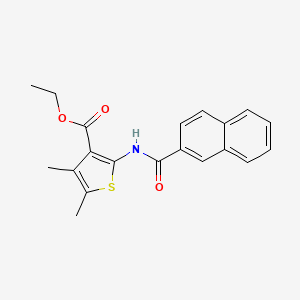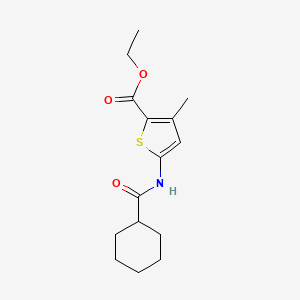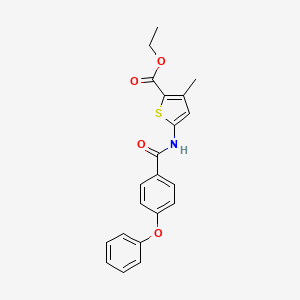![molecular formula C19H14N2O2 B6524111 6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-21-5](/img/structure/B6524111.png)
6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one, commonly referred to as 6-FNA, is a synthetic molecule that has been developed and studied for its potential biomedical applications. 6-FNA is a derivative of the naturally occurring pyridazinone family and is a promising compound for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
6-FNA has been studied for its potential biomedical applications. It has been used in several studies for the development of new drugs. For example, 6-FNA has been used in the development of novel anti-inflammatory drugs, as well as in the development of novel antifungal agents. Additionally, 6-FNA has been studied for its potential use in the treatment of cancer. In particular, it has been studied for its potential use in the treatment of breast cancer, as well as in the treatment of prostate cancer.
Wirkmechanismus
The mechanism of action of 6-FNA is not yet fully understood. However, it is believed that 6-FNA acts by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 6-FNA has been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FNA have been studied in several studies. In particular, 6-FNA has been shown to have anti-inflammatory, antifungal, and anticancer effects. Additionally, 6-FNA has been shown to have anti-oxidant and anti-apoptotic effects. In addition, 6-FNA has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-FNA in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. Additionally, 6-FNA is relatively stable and can be stored for extended periods of time. One of the limitations of using 6-FNA in laboratory experiments is that it is not yet fully understood how it works and its mechanism of action is still under investigation.
Zukünftige Richtungen
There are several potential future directions for the use of 6-FNA. One potential direction is to further investigate its mechanism of action and to develop new drugs based on this molecule. Additionally, further research could be conducted to explore the potential of 6-FNA as an anti-inflammatory, antifungal, and anticancer agent. Finally, further research could be conducted to explore the potential of 6-FNA as a neuroprotective agent.
Synthesemethoden
The synthesis of 6-FNA has been reported in several studies. The most common method involves the reaction of 6-fluoro-2-methyl-2,3-dihydropyridazin-3-one with 2-naphthaldehyde in the presence of a base. This reaction yields 6-FNA in good yields with high purity. Other methods for the synthesis of 6-FNA have also been reported, such as the reaction of 6-fluoro-2-methyl-2,3-dihydropyridazin-3-one with 2-naphthaldehyde in the presence of a base and a catalytic amount of a Lewis acid.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19-11-10-17(18-9-4-12-23-18)20-21(19)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCLUUFLOIMKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524074.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)